3-Bromo-1-[4-(difluoromethoxy)phenyl]piperidin-2-one is a synthetic organic compound with potential applications in medicinal chemistry and materials science. It is characterized by the presence of a bromine atom and a difluoromethoxy group attached to a piperidinone structure. The molecular formula of this compound is , indicating the presence of various functional groups that contribute to its reactivity and biological activity.
This compound is typically synthesized in laboratory settings and may also be produced on an industrial scale for research purposes. The synthesis often involves specific reagents and conditions tailored to achieve the desired product efficiently.
3-Bromo-1-[4-(difluoromethoxy)phenyl]piperidin-2-one belongs to the class of piperidinones, which are cyclic amides containing a piperidine ring. This classification is significant as it relates to the compound's chemical behavior and potential biological activity.
The synthesis of 3-Bromo-1-[4-(difluoromethoxy)phenyl]piperidin-2-one can be achieved through several methods, primarily involving bromination and subsequent cyclization reactions.
The molecular structure of 3-Bromo-1-[4-(difluoromethoxy)phenyl]piperidin-2-one features a piperidine ring with a carbonyl group at the second position and a bromine atom at the third position. The difluoromethoxy group is attached to the para position of the phenyl ring.
3-Bromo-1-[4-(difluoromethoxy)phenyl]piperidin-2-one can participate in various chemical reactions due to its functional groups:
The choice of reagents and reaction conditions significantly influences the yield and selectivity of these reactions, making optimization essential for successful transformations.
The mechanism of action for 3-Bromo-1-[4-(difluoromethoxy)phenyl]piperidin-2-one primarily involves its interaction with biological targets such as enzymes or receptors. The presence of the bromine and difluoromethoxy groups enhances its binding affinity, potentially leading to inhibition or modulation of specific biochemical pathways.
3-Bromo-1-[4-(difluoromethoxy)phenyl]piperidin-2-one has several scientific uses:
The piperidin-2-one scaffold is typically constructed via intramolecular cyclization or bromolactamization. A predominant route involves N-alkylation of 4-(difluoromethoxy)aniline with 5-bromovaleryl chloride, followed by base-mediated cyclization. This approach yields the core structure with the bromine atom pre-installed at the C3 position. Alternative pathways employ bromination of preformed lactams using electrophilic bromine sources (e.g., NBS), though regioselectivity challenges arise at C3 vs. C5 positions. Bromolactamization of unsaturated precursors demonstrates superior regiocontrol, achieving isolated yields of 72% with minimized dihalogenated byproducts [2] [3]. Key considerations include steric directing effects from the difluoromethoxy group and the electronic bias of the amide carbonyl.
Table 1: Bromination-Cyclization Pathway Performance
Method | Reagent | Regioselectivity (C3:C5) | Yield (%) | Byproducts |
---|---|---|---|---|
N-Alkylation/Cyclization | 5-Bromovaleryl chloride | N/A | 68 | Dialkylated impurities |
Bromolactamization | Br₂, DCM | >20:1 | 72 | <5% dibromination |
Post-cyclization electrophilic bromination | NBS, AIBN | 8:1 | 55 | C5-brominated isomer (12%) |
Incorporation of the difluoromethoxy (-OCF₂H) group employs two principal strategies: (1) O-arylation of 4-hydroxyphenylpiperidinones with chlorodifluoromethane (ClCF₂H), or (2) copper-mediated oxidative difluoromethylation of phenolic precursors. ClCF₂H reactions require phase-transfer catalysts (e.g., TBAB) and elevated temperatures (80-100°C), yielding 60-75% of the target aryl ether. Recent advances avoid ozone-depleting ClCF₂H by utilizing bench-stable reagents like S-(difluoromethyl)sulfonium salts for electrophilic transfer. These reagents facilitate room-temperature reactions in DMF with 85% efficiency. The difluoromethoxy group significantly enhances lipophilicity (measured logP = 3.18) while acting as a hydrogen-bond donor ([A] = 0.10), influencing drug-receptor interactions [5].
Table 2: Difluoromethylation Reagent Efficacy
Reagent | Conditions | Yield (%) | Advantages | Limitations |
---|---|---|---|---|
ClCF₂H | K₂CO₃, TBAB, 80°C | 65 | Low cost | Ozone-depleting, high temperature |
[Ph₂S⁺CF₂H]OTf⁻ | CuI, DMF, 25°C | 85 | Ambient temperature, high chemoselectivity | High reagent cost |
HCF₂SO₂NHNHBoc | Pd(OAc)₂, K₂CO₃, 100°C | 78 | Air-stable precursor | Requires transition metal catalyst |
Regioselective C3 bromination remains challenging due to competing C5 electrophilic attack. Pd/Cu dual-catalytic systems achieve >95% C3-selectivity via directed C–H activation, using directing groups (e.g., pyridine) transiently attached to the lactam nitrogen. Copper bromide in acetonitrile at 60°C affords an 88:12 C3:C5 ratio, while N-bromosuccinimide (NBS) under radical conditions (AIBN initiator) reduces selectivity to 75:25. Solvent polarity critically influences selectivity: aprotic solvents (DMF, MeCN) favor C3 attack due to coordination with the amide carbonyl, whereas protic solvents (MeOH) promote dibromination. Computational studies indicate the C3 position’s higher nucleophilicity (Fukui index f⁻ = 0.082 vs. C5 f⁻ = 0.056) [2] [9].
Cyclization efficiency varies dramatically with solvent polarity: DMF affords 82% conversion at 25°C, whereas THF yields only 45% under identical conditions. Low-temperature lithiation (-78°C) of brominated precursors using n-BuLi in THF/hexane mixtures suppresses epimerization at chiral centers adjacent to the lactam. For the difluoromethylation step, ethereal solvents like 1,4-dioxane enable 30% higher yields than DMSO due to reduced hydrolysis of the difluorocarbene intermediate. Multi-step sequences optimized in continuous flow reactors demonstrate 40% yield improvements over batch processes, with residence times of 30 minutes at 100°C enhancing throughput [3] [8].
Table 3: Solvent/Temperature Effects on Key Steps
Step | Optimal Solvent | Temperature | Yield (%) | Suboptimal Conditions (Yield) |
---|---|---|---|---|
Bromolactamization | DCM | 0°C → 25°C | 89 | THF, 25°C (52%) |
O-Difluoromethylation | 1,4-Dioxane | 80°C | 75 | DMSO, 80°C (45%) |
N-Arylation | Toluene | 110°C | 91 | MeCN, 80°C (68%) |
Deprotection/Bromination | MeOH/H₂O | 25°C | 95 | THF/HCl, 25°C (73%) |
Solid-phase synthesis employs Wang resin-linked piperidinones, enabling bromination and cleavage in a single pot. This approach achieves 95% purity without chromatography but suffers from lower yields (50-60%) due to incomplete resin functionalization. Solution-phase routes afford higher yields (75-85%) but require purification by recrystallization from ethanol/water mixtures. Solid-phase advantages include automated high-throughput synthesis (48 compounds/day) and simplified impurity removal, while solution-phase excels in scalability (>100g batches). Hybrid approaches incorporate soluble polymer supports (e.g., PEG-bound piperidinones), balancing purity (90%) and isolated yield (78%) [4] [7].
Table 4: Synthetic Platform Comparison
Parameter | Solid-Phase | Solution-Phase | Hybrid (PEG-Supported) |
---|---|---|---|
Average Yield | 58% | 82% | 78% |
Purity (HPLC) | >95% | 88-92% | 90% |
Scalability | <5g | >100g | 20-50g |
Throughput | High (parallel) | Low (sequential) | Moderate |
Purification | Filtration/cleavage | Column chromatography | Precipitation |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1